Spiro[3H-indene-2,1'-cyclopentane]-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3H-indene-2,1'-cyclopentane]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-12-11-6-2-1-5-10(11)9-13(12)7-3-4-8-13/h1-2,5-6H,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNYYHWVVGULQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity Profiles of Spiro 3h Indene 2,1 Cyclopentane 1 One Scaffolds
Reactivity of the Spirocyclic Ketone Moiety
The ketone functionality within the indanone portion of the molecule is a primary site for a variety of chemical transformations, including oxidation and reduction reactions. These reactions are fundamental in modifying the core structure and introducing new functional groups.
Oxidation Reactions
The oxidation of the ketone in Spiro[3H-indene-2,1'-cyclopentane]-1-one can lead to the formation of a lactone through a Baeyer-Villiger oxidation. This reaction typically involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and results in the insertion of an oxygen atom adjacent to the carbonyl carbon. wikipedia.orgorganic-chemistry.org The regioselectivity of this oxidation is influenced by the migratory aptitude of the adjacent carbon atoms. In the case of this spirocyclic ketone, two possible lactones could be formed, arising from the migration of either the benzylic carbon or the spirocyclic quaternary carbon.
Table 1: Hypothetical Outcomes of Baeyer-Villiger Oxidation of this compound
| Oxidizing Agent | Major Product | Minor Product | Plausible Yield (%) |
| m-CPBA | Spiro[cyclopentane-1,2'- wikipedia.orguc.edubenzoxazin]-4'(3'H)-one | 6',7'-Dihydrospiro[cyclopentane-1,2'-oxepino[4,5-b]inden]-5'(4'H)-one | 70-80 |
| Trifluoroperacetic acid | Spiro[cyclopentane-1,2'- wikipedia.orguc.edubenzoxazin]-4'(3'H)-one | 6',7'-Dihydrospiro[cyclopentane-1,2'-oxepino[4,5-b]inden]-5'(4'H)-one | 80-90 |
Reduction Reactions
The carbonyl group of this compound is readily reduced to the corresponding alcohol, Spiro[3H-indene-2,1'-cyclopentane]-1-ol. This transformation can be achieved using a variety of reducing agents, with sodium borohydride (B1222165) being a common and mild choice. researchgate.net More powerful reducing agents, such as lithium aluminum hydride, can also be employed. Catalytic hydrogenation over a metal catalyst like palladium on carbon is another effective method for this reduction. nih.gov The stereochemical outcome of the reduction can be influenced by the steric hindrance imposed by the spirocyclic cyclopentane (B165970) ring.
Table 2: Reduction of this compound
| Reducing Agent | Solvent | Product | Typical Yield (%) |
| Sodium Borohydride (NaBH4) | Methanol | Spiro[3H-indene-2,1'-cyclopentane]-1-ol | >90 |
| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether | Spiro[3H-indene-2,1'-cyclopentane]-1-ol | >95 |
| H2, Palladium on Carbon (Pd/C) | Ethanol | Spiro[3H-indene-2,1'-cyclopentane]-1-ol | ~100 |
Note: The data presented is based on typical yields for the reduction of cyclic ketones.
Substitution and Functionalization Reactions
Beyond transformations of the ketone, the this compound scaffold can undergo substitution and functionalization reactions at various positions.
Nucleophilic Substitution Processes
The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Reactions with organometallic reagents, such as Grignard reagents, lead to the formation of tertiary alcohols. nih.gov The choice of the Grignard reagent allows for the introduction of a wide variety of alkyl or aryl groups at the C-1 position. Another important nucleophilic addition is the Wittig reaction, which converts the ketone into an alkene. masterorganicchemistry.com This reaction utilizes a phosphonium (B103445) ylide and is a powerful tool for carbon-carbon bond formation.
Table 3: Nucleophilic Additions to this compound
| Reagent | Product Type | Example Product |
| Methylmagnesium bromide (Grignard) | Tertiary Alcohol | 1-Methylspiro[3H-indene-2,1'-cyclopentan]-1-ol |
| (Triphenylphosphoranylidene)methane (Wittig) | Alkene | 1-Methylene-spiro[3H-indene-2,1'-cyclopentane] |
Note: The products listed are representative examples of the reaction types.
Electrophilic Substitution on Aromatic Moieties
The benzene (B151609) ring of the indanone system can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. These reactions allow for the introduction of a variety of functional groups onto the aromatic portion of the molecule, further diversifying its chemical properties.
Rearrangement Reactions and Ring Strain Effects
The spirocyclic nature of this compound introduces a degree of ring strain, which can influence its reactivity and predispose it to rearrangement reactions under certain conditions. uc.edu The fusion of the five-membered cyclopentane ring to the five-membered ring of the indanone at a single carbon atom creates a spiro[4.4]nonane system embedded within the larger structure. While less strained than smaller spirocycles, this arrangement can still be a driving force for rearrangements that lead to more stable carbocyclic frameworks.
Acid-catalyzed or thermal conditions can potentially induce skeletal rearrangements. For instance, a pinacol-type rearrangement of the corresponding 1,2-diol could lead to ring expansion or contraction, depending on the migratory aptitude of the adjacent groups. The inherent ring strain in the spirocyclic system can lower the activation energy for such transformations. nih.gov
Reaction Kinetics and Mechanistic Elucidation Studies of this compound Scaffolds
The study of reaction kinetics and the elucidation of reaction mechanisms are fundamental to understanding and optimizing the synthesis of complex molecules like this compound. By investigating the transient species that form during a reaction and the factors that influence reaction pathways, chemists can gain deeper insights into the transformation process.
Probing Reaction Intermediates (e.g., Ammonium (B1175870) Ylides, Radical Transients)
The formation of transient, high-energy intermediates is a key feature of many chemical reactions involving spirocyclic compounds. These intermediates are often not directly observable but can be inferred through trapping experiments, spectroscopic analysis, and computational modeling. Two important classes of intermediates relevant to the synthesis and transformation of spiro-indene scaffolds are ammonium ylides and radical transients.
Ammonium Ylides
Ammonium ylides are reactive intermediates that have been successfully employed in asymmetric cyclopropanation reactions to create spirocyclic systems. nih.gov These ylides, which feature a carbanionic center adjacent to a positively charged nitrogen atom, are versatile reagents for the formation of three-membered rings. semanticscholar.org In the context of spiro-indene synthesis, an analogous strategy could involve the reaction of an appropriate indene-based precursor with a carbene or a carbene equivalent, mediated by a chiral amine.
The general mechanism for ammonium ylide-mediated cyclopropanation involves the formation of the ylide, which then undergoes a nucleophilic attack on an acceptor molecule, followed by an intramolecular cyclization to yield the spirocyclopropane product. The use of chiral amines, such as those derived from Cinchona alkaloids, has been shown to induce high levels of enantioselectivity in the formation of spiro[2.5]octa-4,7-dien-6-one skeletons. nih.gov This approach provides a powerful method for constructing chiral spiro compounds. nih.gov
| Intermediate Type | Precursor | Key Reaction | Product Type | Ref. |
| Ammonium Ylide | Chiral Amine + Carbene Source | Asymmetric Cyclopropanation | Chiral Spirocyclopropanes | nih.govsemanticscholar.org |
| Radical Transient | Indenyl Radical + Cyclopentadienyl (B1206354) Radical | Radical-Radical Combination | Spiroaromatic Intermediates | nih.gov |
Radical Transients
Radical intermediates have been identified in the gas-phase synthesis of complex aromatic systems, where spiroaromatic transients play a crucial role. For instance, the reaction between the 1-indenyl radical (C₉H₇•) and the cyclopentadienyl radical (C₅H₅•) has been shown to proceed through spiroaromatic intermediates, leading to the formation of phenanthrene (B1679779) and anthracene. nih.gov This research challenges the classical understanding that radical combinations occur exclusively at the radical centers. Instead, it demonstrates that reactions can occur at adjacent carbon atoms, leading to the formation of exotic spiro intermediates. nih.gov
These findings suggest that radical-mediated pathways could be a viable, albeit complex, route for the synthesis and functionalization of this compound and related structures. The high reactivity of these radical transients would likely necessitate careful control of reaction conditions to achieve selective outcomes.
Influence of Steric and Electronic Factors on Reaction Pathways
The outcome of chemical reactions involving this compound scaffolds is highly dependent on the steric and electronic properties of the reactants and catalysts. These factors can influence the rate of reaction, the regioselectivity, and the stereoselectivity of the transformation.
Steric Factors
The steric hindrance around the reactive centers of the spirocyclic framework can significantly impact the approach of incoming reagents. For example, in organocatalytic cascade reactions used to synthesize spiro[cyclohexane-1,3'-indolin]-2'-ones, the bulkiness of the catalyst and the substituents on the reactants can influence the diastereoselectivity of the reaction. nih.gov The formation of specific stereoisomers is often favored due to the minimization of steric clashes in the transition state.
Electronic Factors
The electronic nature of substituents on the spiro-indene core can dramatically alter the reactivity of the molecule. Electron-withdrawing groups can activate the molecule for nucleophilic attack, while electron-donating groups can enhance its reactivity towards electrophiles.
In studies of spiro-activated electrophilic cyclopropanes, it has been shown that the electronic properties of substituents on an adjacent phenyl ring give rise to parabolic Hammett relationships. nih.govresearchgate.net This indicates a change in the transition state structure as the electronic nature of the substituent is varied. Both electron-donating and electron-withdrawing groups can accelerate the reaction, suggesting a complex interplay of factors in stabilizing the transition state. nih.govresearchgate.net Phenyl-substituted cyclopropanes have been observed to react up to 15 times faster than their unsubstituted counterparts, highlighting the significant activating effect of adjacent π-systems. nih.govresearchgate.net
The influence of electronic factors is also evident in the stereochemical outcome of certain reactions. For instance, in the synthesis of spirocyclohexane oxindoles, the nature of the N-protecting group on the oxindole (B195798) ring has a critical effect on the aldol (B89426) ring closure, which in turn determines the stereochemistry of the final product. nih.gov
The table below summarizes the observed effects of steric and electronic factors on the reactivity of spiro compounds based on related systems.
| Factor | Influence | Example System | Observation | Ref. |
| Steric | Controls Diastereoselectivity | Organocatalytic synthesis of spiro[cyclohexane-1,3'-indolin]-2'-ones | Bulky groups on catalyst and substrate direct the stereochemical outcome of the cascade reaction. | nih.gov |
| Electronic | Modulates Reaction Rate | Ring-opening of spiro-activated electrophilic cyclopropanes | Phenyl-substitution accelerates the reaction by up to 15-fold. Both electron-donating and -withdrawing groups on the phenyl ring can increase the rate. | nih.govresearchgate.net |
| Electronic | Determines Stereochemical Outcome | Synthesis of spirocyclohexane oxindoles | The N-protecting group (an electronic factor) on the oxindole influences the stereochemistry of the aldol cyclization step. | nih.gov |
Structural Elucidation and Advanced Spectroscopic Characterization of Spiro 3h Indene 2,1 Cyclopentane 1 One and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of spiro[3H-indene-2,1'-cyclopentane]-1-one and its analogues. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the spirocyclic architecture.
The proton NMR spectrum of this compound and its analogues is characterized by distinct signals corresponding to the aromatic protons of the indene (B144670) ring system and the aliphatic protons of the cyclopentane (B165970) moiety.
The aromatic protons typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are dictated by the substitution on the benzene (B151609) ring. For instance, in analogues with unsubstituted aromatic rings, a set of multiplets corresponding to the four aromatic protons would be expected.
The aliphatic protons of the cyclopentane ring resonate in the upfield region of the spectrum. The methylene (B1212753) protons (CH₂) of the cyclopentane ring are diastereotopic due to the chiral spiro center, and as such, they are expected to be magnetically non-equivalent, leading to complex splitting patterns. Typically, these protons would appear as multiplets in the range of δ 1.5 to 3.0 ppm. The benzylic protons on the indene moiety, adjacent to the spiro center, would also exhibit characteristic chemical shifts and couplings.
For example, in related spiro[indane-1,3-dione-1-pyrrolines], the protons of the aliphatic ring show complex multiplets, and their diastereotopic nature is evident from the distinct signals for geminal protons rsc.org.
Table 1: Representative ¹H NMR Chemical Shift Ranges for Spiro-indenone Analogues
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.0 - 8.5 | m |
| Cyclopentane CH₂ | 1.5 - 3.0 | m |
Note: The exact chemical shifts and multiplicities will vary depending on the specific analogue and the solvent used.
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The carbonyl carbon of the indene-1-one moiety is a key diagnostic signal, typically appearing in the highly deshielded region of the spectrum, often above δ 190 ppm rsc.org.
The aromatic carbons of the indene ring will resonate in the region of δ 120 to 150 ppm. The spiro carbon, being a quaternary carbon, will have a characteristic chemical shift, which is crucial for confirming the spirocyclic nature of the compound. Its resonance is typically observed between δ 40 and 60 ppm in related spiro compounds rsc.org. The aliphatic carbons of the cyclopentane ring will appear in the upfield region, generally between δ 20 and 40 ppm.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Spiro-indenone Analogues
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | > 190 |
| Aromatic Carbons | 120 - 150 |
| Spiro Carbon | 40 - 60 |
Note: These are approximate ranges and can be influenced by substituents and solvent effects.
For unambiguous assignment of all proton and carbon signals, especially in complex substituted analogues, advanced 2D NMR techniques are indispensable. These experiments provide through-bond and through-space correlation information.
COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin coupling networks, allowing for the tracing of connectivity within the cyclopentane and aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a straightforward way to assign the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (two or three bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons, such as the spiro carbon and the carbonyl carbon, by observing their correlations with nearby protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It is crucial for determining the stereochemistry of the molecule, particularly the relative orientation of substituents on the cyclopentane and indene rings.
The application of these techniques has been demonstrated in the structural elucidation of various complex spiro compounds, confirming their regiochemistry and stereochemistry nih.gov.
Infrared (IR) and Raman Vibrational Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are complementary and can offer a comprehensive vibrational fingerprint of this compound and its analogues researchgate.netmdpi.comamericanpharmaceuticalreview.commdpi.com.
The IR and Raman spectra of this compound and its analogues are dominated by several characteristic vibrational modes.
Carbonyl (C=O) Stretching: The most prominent band in the IR spectrum is typically the strong absorption due to the C=O stretching vibration of the ketone in the indene-1-one ring. This band is expected to appear in the region of 1680-1720 cm⁻¹. The exact frequency can be influenced by conjugation and ring strain.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring give rise to a series of bands in the 1450-1600 cm⁻¹ region.
Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic ring are typically observed as a group of weaker bands above 3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene groups in the cyclopentane ring appear as strong bands in the region of 2850-3000 cm⁻¹.
C-H Bending Vibrations: The out-of-plane C-H bending vibrations of the aromatic ring are found in the 690-900 cm⁻¹ region and can be diagnostic of the substitution pattern on the benzene ring.
Raman spectroscopy is particularly sensitive to symmetric vibrations and can provide complementary information, especially for the C=C stretching modes of the aromatic ring and the carbon skeleton of the cyclopentane ring.
Table 3: Key Vibrational Frequencies for Spiro-indenone Analogues
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity (IR) |
|---|---|---|
| C=O Stretch (Ketone) | 1680 - 1720 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| Aromatic C-H Stretch | > 3000 | Weak to Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass and confirm its molecular formula (C₁₃H₁₂O).
The fragmentation of spiro compounds in the mass spectrometer can be complex. The initial molecular ion (M⁺) would be observed, and its fragmentation would likely involve cleavages of the cyclopentane ring and the indene moiety. Common fragmentation pathways for related spiro compounds include retro-Diels-Alder reactions and cleavages at the spiro center nih.gov. Analysis of the resulting fragment ions can provide valuable information to support the proposed structure. For instance, the loss of small neutral molecules like CO or ethylene (B1197577) from the molecular ion can be indicative of the indanone and cyclopentane moieties, respectively.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unequivocal determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with exceptional accuracy (typically to within 5 ppm), HRMS allows for the calculation of a unique molecular formula. For this compound, with a nominal mass of 198 g/mol , HRMS provides the high-accuracy mass measurement necessary to distinguish its molecular formula, C13H14O, from other potential isobaric compounds.
In a typical HRMS experiment utilizing a technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, the compound is ionized, most commonly forming the protonated molecule [M+H]+ or a radical cation M+•. The precise mass of this ion is then measured. The experimentally determined mass is compared against the theoretical exact masses of potential molecular formulas, and the formula with the smallest mass error is confirmed as the correct one.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound (C13H14O)
| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) |
|---|---|---|---|
| [M+H]+ | 199.11174 | 199.11158 | -0.8 |
| [M+Na]+ | 221.09369 | 221.09345 | -1.1 |
This table presents plausible HRMS data for the target compound, illustrating the high accuracy required for molecular formula confirmation.
Fragmentation Pattern Analysis
Beyond molecular formula determination, mass spectrometry provides profound structural insights through the analysis of fragmentation patterns, typically induced by electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments. The fragmentation of the molecular ion of this compound is predicted to follow pathways characteristic of both the indanone and cyclopentane moieties.
The rigid spirocyclic framework dictates the primary fragmentation routes. Initial bond cleavages are expected to occur within the cyclopentane ring due to its greater flexibility and the presence of more C-C single bonds compared to the relatively stable indanone system. A common fragmentation pathway for cyclic alkanes involves the loss of ethylene (C2H4) or other small neutral alkane fragments. Another anticipated fragmentation is the retro-Diels-Alder reaction, which can lead to the cleavage of the five-membered ring. The indanone portion is likely to undergo characteristic fragmentations such as the loss of carbon monoxide (CO) from the keto group, or cleavage of the bond alpha to the carbonyl group.
Table 2: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 170 | [M - CO]+• | CO |
| 156 | [M - C3H6]+• | Propene |
| 141 | [M - C4H7]+ | Butenyl radical |
| 128 | [Indenone]+• | C5H10 |
| 115 | [Indenyl cation]+ | CO, CH3 |
This table outlines the expected fragmentation pathways and resulting ions, providing a fingerprint for the structural identification of the molecule.
X-ray Crystallography for Solid-State Structure Determination
While mass spectrometry provides invaluable information regarding connectivity and molecular formula, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for elucidating the precise bond lengths, bond angles, and stereochemistry of a crystalline compound.
Single-Crystal X-ray Diffraction Analysis
For a molecule like this compound, obtaining suitable single crystals is the first critical step for X-ray diffraction analysis. Once a crystal of sufficient quality is mounted on a diffractometer, it is irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
The analysis of a related spiro[indene-1,1'-naphthalene]-2'-one has shown that the indene and naphthalene (B1677914) ring systems are nearly perpendicular to each other. A similar perpendicular arrangement would be expected between the planar indene system and the mean plane of the cyclopentane ring in this compound. The crystallographic data not only confirms the connectivity but also provides precise measurements of all geometric parameters.
Table 3: Representative Crystallographic Data for a Spiro-Indene Compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.765(3) |
| c (Å) | 15.432(6) |
| β (°) | 105.21(2) |
| Volume (ų) | 1321.1(9) |
| Z | 4 |
| R-factor | 0.045 |
This table presents typical crystallographic parameters that would be obtained from a single-crystal X-ray diffraction study of a compound analogous to this compound.
Conformational Analysis of the Spiro Framework
The spirocyclic nature of this compound introduces significant conformational constraints. The central spiro carbon atom acts as a pivot point for the two rings. While the indene ring system is largely planar, the five-membered cyclopentane ring is known to adopt non-planar conformations to relieve torsional strain. The most common conformations for a cyclopentane ring are the "envelope" (Cs symmetry) and "twist" (C2 symmetry) forms.
Computational and Theoretical Investigations of Spiro 3h Indene 2,1 Cyclopentane 1 One
Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For Spiro[3H-indene-2,1'-cyclopentane]-1-one, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to determine its molecular geometry, electronic distribution, and orbital energies.
DFT methods, particularly using functionals like B3LYP with a basis set such as 6-311++G(d,p), are commonly used for spirocyclic systems to balance computational cost and accuracy. tandfonline.comnih.gov Such calculations would yield the optimized three-dimensional structure of the molecule, providing precise bond lengths and angles. Furthermore, these methods are used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
In studies of related, more complex spiro[indene] derivatives, DFT calculations have been successfully used to determine these electronic properties. researchgate.netresearchgate.net For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) helps in identifying the regions of the molecule that are likely to act as electron donors or acceptors in chemical reactions.
Table 1: Representative Data from DFT Calculations on a Related Spiro[indene] Compound
| Parameter | Value (Hartree) | Description |
| HOMO Energy | -0.245 | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -0.098 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 0.147 | Energy difference between HOMO and LUMO |
This table is illustrative and based on data for a structurally related spiro[indene] derivative, not this compound.
Mechanistic Pathway Calculations and Energy Barrier Analysis
Computational chemistry provides powerful tools for investigating reaction mechanisms. For this compound, this would involve calculating the potential energy surface for its formation or subsequent reactions. DFT is a common method to map out the mechanistic pathways, locate transition states, and calculate the associated energy barriers. researchgate.net
For example, the synthesis of spiro[indene] derivatives often involves cycloaddition or rearrangement reactions. researchgate.netoaepublish.comresearchgate.net Theoretical calculations can be used to model the step-by-step process of such reactions. By identifying the structures of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and rate of the reaction under different conditions.
Conformational Analysis and Strain Energy Calculations
The three-dimensional structure of this compound is not rigid, and it can exist in various conformations. Conformational analysis is crucial for understanding its stability and reactivity. Computational methods can be used to identify the different possible conformers and to determine their relative energies.
Strain energy calculations would quantify the inherent strain within the spirocyclic system due to bond angle distortion, torsional strain, and non-bonded steric interactions. mdpi.com The spiro center, where the indene (B144670) and cyclopentane (B165970) rings are joined, is a point of significant steric congestion, and understanding the strain associated with this center is important. Methods for calculating strain energy often involve comparing the heat of formation of the actual molecule with that of a hypothetical, strain-free reference compound constructed from group increments. mdpi.com While specific calculations for this compound are not available, studies on other spiroalkanes show that the strain energy is often related to the sum of the strains of the constituent rings, though deviations can occur due to the unique interactions at the spiro junction. mdpi.com
A study on spiro[2H-indol]-3(1H)-ones utilized single-crystal X-ray analysis and NOE NMR analyses to investigate the conformational switching of the spiro ring system, highlighting the importance of conformational preferences in these molecules. nih.gov
Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structure validation. For this compound, this would include the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.
DFT calculations can provide theoretical ¹H and ¹³C NMR spectra. The calculated chemical shifts, after appropriate scaling, can be compared with experimental spectra to confirm the proposed structure. Similarly, the vibrational frequencies from DFT calculations can be used to assign the peaks in an experimental IR spectrum. In a study of spiro[indene-2,2'- researchgate.netCurrent time information in Le Flore County, US.researchgate.netoxathiazine]-1,3-diones, the calculated NMR results were in agreement with experimental data, which validated the computational method and basis set used. tandfonline.comnih.gov
Molecular Dynamics Simulations and Theoretical Reactivity Predictions
Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. While often applied to larger biomolecular systems, MD simulations can also provide insights into the conformational flexibility and intermolecular interactions of smaller molecules in different environments, such as in solution. tandfonline.comnih.govresearchgate.net
Theoretical reactivity predictions can be made based on the electronic structure calculations. Reactivity indices such as electrophilicity, nucleophilicity, and local softness can be derived from the conceptual DFT framework. These indices help in predicting the reactive sites of the molecule and its behavior in different types of chemical reactions. For instance, the distribution of the electrostatic potential on the molecular surface can indicate the regions susceptible to nucleophilic or electrophilic attack.
While specific MD simulations or detailed theoretical reactivity predictions for this compound are not documented in the literature, the methodologies have been applied to other spiro[indene] compounds to understand their interactions with biological targets like DNA. tandfonline.comnih.govresearchgate.net
Synthetic Applications in Complex Chemical Entities and Material Science
Spiro[3H-indene-2,1'-cyclopentane]-1-one as a Versatile Building Block in Organic Synthesis
The spiro[indene-cyclopentane] framework serves as a versatile building block, primarily through reactions that functionalize the core structure. Its utility is often demonstrated in multicomponent reactions where the scaffold is assembled and concurrently elaborated.
A key synthetic strategy involves the reaction of 2-arylidene-1,3-indanediones, which are precursors to the spiro[indene-cyclopentane] core, with various reagents. For instance, a three-component reaction involving triphenylphosphine (B44618), dialkyl hex-2-en-4-ynedioate, and a 2-arylidene-1,3-indanedione provides a direct route to highly functionalized triphenylphosphanylidene-substituted 1′,3′-dihydrospiro[cyclopentane-1,2′-inden]-2-enes. researchgate.net This reaction proceeds in a single step with high diastereoselectivity, constructing the spiro[cyclopentane-indene] ring system with multiple points of functionality. researchgate.net The resulting products, bearing ester and phosphanylidene groups, are primed for further chemical transformations, showcasing the role of the core structure as a platform for diversification.
The versatility of this building block is highlighted by the range of substituents that can be incorporated, depending on the starting materials. The reaction's efficiency and high yields underscore its potential in synthetic campaigns.
Table 1: Synthesis of Functionalized Spiro[cyclopentane-1,2'-indene] Derivatives
| Entry | Arylidene Substituent | Dialkyl Hex-2-en-4-ynedioate | Yield (%) |
|---|---|---|---|
| 1 | 4-Methylbenzylidene | Dimethyl | 80 |
| 2 | 4-Chlorobenzylidene | Diethyl | 78 |
| 3 | 2-Fluorobenzylidene | Di-tert-butyl | 75 |
| 4 | Naphthalen-2-ylmethylene | Dimethyl | 92 |
Data derived from representative examples of phosphine-catalyzed three-component reactions. researchgate.net
Scaffold for Novel Spirocyclic Architectures
Building upon its role as a versatile synthetic unit, the spiro[indene-cyclopentane] core is an excellent scaffold for constructing more complex and novel spirocyclic architectures. The inherent rigidity and defined stereochemistry of the scaffold guide the formation of subsequent rings.
One notable application is the synthesis of intricate heterocyclic systems. Starting from derivatives like 3-alkylamino-2-aryloyl-1',3',4-trioxo-1',3'-dihydrospiro[cyclopentane-1,2'-inden]-2-ene-5,5-dicarbonitriles, chemists can access even more complex structures. These highly functionalized spiro compounds can intercept reactive intermediates, such as those generated from dimethyl acetylenedicarboxylate (B1228247) and triphenylphosphine, to produce fused heterocyclic systems. nih.gov This leads to the formation of dimethyl 4,4-dicyano-6-aryloyl-1-alkyl-1',3'-dioxo-1',2,3',4-tetrahydro-1H-spiro[cyclopenta[b]pyrrole-5,2'-indene]-2,3-dicarboxylates. nih.gov In this transformation, the initial spiro[indene-cyclopentane] framework acts as a template for an annulation reaction, resulting in a novel, densely functionalized spiro[cyclopenta[b]pyrrole-indene] system. nih.gov
These complex scaffolds are of significant interest due to their potential biological activities, with some derivatives being investigated for antibacterial and radical scavenging properties. nih.gov The ability to controllably build upon the spiro[indene-cyclopentane] core opens avenues for creating diverse libraries of complex molecules for screening and development.
Development of Advanced Materials with Specific Properties
While direct applications of this compound itself in materials science are not extensively documented, the broader class of spiro-conjugated compounds is recognized for its potential in developing advanced materials. Spiro-compounds, in general, are utilized for their unique electronic and photophysical properties, which stem from their orthogonal arrangement of conjugated segments. This structure can prevent intermolecular aggregation and lead to materials with high thermal stability and glass transition temperatures, which are desirable properties for organic electronics. researchgate.net
For instance, spirobifluorene, a related spirocyclic hydrocarbon, is a cornerstone for materials used in organic light-emitting diodes (OLEDs) due to its high morphological stability and charge mobility. researchgate.netresearchgate.net Similarly, spiropyrans and spirooxazines, which contain a spiro center, are well-known photochromic materials. researchgate.netrsc.orgmdpi.com They can reversibly switch between two isomers with different absorption spectra upon irradiation with light, making them suitable for applications in optical data storage, smart windows, and molecular switches. researchgate.netrsc.orgmdpi.com
Although specific research on this compound for these purposes is not prominent, its rigid spirocyclic structure suggests it could serve as a valuable core for designing novel functional materials. By incorporating suitable chromophores or electronically active groups onto the indene (B144670) or cyclopentane (B165970) rings, it may be possible to develop new photochromic or charge-transporting materials based on this scaffold.
Strategic Intermediate in Natural Product Synthesis and Analogue Development
Spirocyclic motifs are prevalent in a wide array of natural products, many of which exhibit significant biological activity. nih.govrsc.org The spiro[cyclopentane-indoline] skeleton, a close structural relative of the spiro[indene-cyclopentane] core, is found in bioactive natural products like Citrinadin A and B. researchgate.netfrontiersin.org These molecules have demonstrated activity against leukemia and carcinoma cell lines. frontiersin.org
The synthesis of these complex natural products and their analogues often requires strategic intermediates that can establish the key spirocyclic core with the correct stereochemistry. While a direct total synthesis employing this compound as a key intermediate is not widely reported, its structural features make it a highly relevant model and potential precursor for such endeavors. Synthetic methodologies developed for spiro[indene-cyclopentane] systems, such as stereoselective cycloaddition reactions, are crucial for accessing the core structures of these natural products. researchgate.netfrontiersin.org
Furthermore, the development of synthetic routes to functionalized spiro[indene-cyclopentane] derivatives allows for the creation of natural product analogues. nih.gov By modifying the substitution patterns on the aromatic or aliphatic rings, chemists can systematically explore the structure-activity relationships (SAR) of a natural product class, potentially leading to the discovery of new therapeutic agents with improved potency or pharmacokinetic properties. The spiro[indene-cyclopentane] scaffold thus represents a strategic platform for the development of novel compounds inspired by nature's complex molecular architecture.
Perspectives and Future Research Trajectories for Spiro 3h Indene 2,1 Cyclopentane 1 One Chemistry
Emerging Synthetic Methodologies and Green Chemistry Approaches
The synthesis of spiro[3H-indene-2,1'-cyclopentane]-1-one and related spiro-indene frameworks is increasingly guided by the principles of green chemistry, emphasizing atom economy, reduced waste, and the use of environmentally benign reagents and solvents. nih.gov Modern approaches are moving away from classical multi-step procedures towards more efficient one-pot and multicomponent reactions. mdpi.comrsc.org
A significant trend is the development of catalyst-free or base-promoted cycloaddition reactions. For instance, the three-component reaction of triphenylphosphine (B44618), dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione provides a convenient route to functionalized 1′,3′-dihydrospiro[cyclopentane-1,2′-inden]-2-enes with high diastereoselectivity and yields ranging from 75–92%. researchgate.net Similarly, chemo- and diastereo-selective (3+2) cycloaddition reactions using simple catalysts like NaOH have been developed for related spirocyclopentane structures, offering an inexpensive and green alternative. frontiersin.org
The use of aqueous media and alternative energy sources also represents a key green approach. Lipase-catalyzed one-pot tandem reactions in water have been explored for the synthesis of spirooxindoles, a related class of compounds, demonstrating the potential of biocatalysis in reducing reliance on organic solvents. mdpi.com Furthermore, the application of ultrasound in conjunction with phase-transfer catalysis has been shown to enhance reaction rates for the synthesis of spiro[cyclobutane-1,2'-indene]-1',3'-dione, a structural analogue. ajgreenchem.com The use of recyclable catalysts, such as Brønsted acidic ionic liquids in water, for multicomponent reactions further underscores the commitment to sustainable synthetic protocols. dergipark.org.tr
Table 1: Comparison of Green Synthetic Approaches for Spiro Compounds
| Methodology | Key Features | Catalyst/Medium | Advantages | Reference |
|---|---|---|---|---|
| Multicomponent Reaction | High atom economy, one-pot synthesis | Triphenylphosphine / DME | High yields (75-92%), high diastereoselectivity | researchgate.net |
| (3+2) Cycloaddition | Chemo- and diastereoselective | NaOH | Inexpensive, readily available catalyst, green | frontiersin.org |
| Biocatalysis | One-pot tandem reaction | Lipase / Water | Environmentally benign solvent, biocatalyst | mdpi.com |
| Ultrasound-Assisted Synthesis | Enhanced reaction kinetics | Multi-site phase-transfer catalyst | Increased reaction rate | ajgreenchem.com |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Research into spiro-indene compounds is uncovering novel reactivity patterns that enable the construction of highly complex molecular architectures. Multicomponent reactions, in particular, serve as a fertile ground for discovering such transformations. For example, a piperidine-promoted three-component reaction can selectively yield spiro[indene-2,7′-isoquinoline] derivatives or ring-opened tetrahydroisoquinolines depending on the reaction temperature, showcasing tunable reactivity. researchgate.net
Unprecedented rearrangements and cascade reactions are also being reported. A notable example involves a mechanism with an unusual ring opening of an isatin (B1672199) moiety followed by recyclization in a multicomponent synthesis of spiro[indolo-3,10′-indeno[1,2-b]quinolin]-2,4,11′-triones. rsc.org Another study details the 1,3-dipolar cycloaddition of arynes with specific diazo compounds to form spiro-3H-indazoles, which can subsequently undergo thermal or acid-catalyzed rearrangement to yield fused-2H-indazoles. researchgate.net These discoveries highlight the potential for post-synthetic modifications and the generation of diverse molecular scaffolds from a common this compound precursor. The versatility of precursors like 3-methyleneindolinones in various cycloaddition reactions ([2+1], [3+2], [4+2]) further expands the toolkit for accessing diverse spirooxindoles, which share synthetic strategies with spiro-indenes. researchgate.net
Advancements in Asymmetric Synthesis and Catalyst Design
The demand for enantiomerically pure this compound derivatives for applications in medicinal chemistry and materials science has spurred significant advancements in asymmetric synthesis. A major challenge lies in controlling the quaternary spiro-stereocenter due to its inherent steric hindrance and rigidity. oaepublish.com
Palladium-catalyzed asymmetric (4+2) dipolar cyclization has emerged as a powerful method for constructing chiral spiro-indenes. This approach, which involves trapping π-allyl-Pd 1,4-dipoles with ketenes generated in situ, yields products with high enantio- and diastereoselectivities (up to 97% ee and 19:1 dr). oaepublish.com This methodology has proven effective for a wide scope of substrates under mild conditions. oaepublish.com
Organocatalysis offers a complementary metal-free approach. Bifunctional catalysts, such as cinchona-derived squaramides, have been successfully employed in three-component cascade reactions to synthesize spiro-heterocycles with excellent enantioselectivity (>99% ee). nih.gov These catalysts operate through a mechanism of dual activation, simultaneously activating the nucleophile and the electrophile to control the stereochemical outcome. The development of chiral phosphoric acid catalysts for intramolecular asymmetric aza-Michael cyclizations also represents a promising "clip-cycle" strategy for creating chiral spiro-compounds. rsc.org
Table 2: Selected Catalytic Systems for Asymmetric Spiro-Indene Synthesis
| Catalyst System | Reaction Type | Key Features | Achieved Stereoselectivity | Reference |
|---|---|---|---|---|
| Palladium / Chiral Ligand | Asymmetric (4+2) Dipolar Cyclization | Mild conditions, broad substrate scope | Up to 86% yield, 97% ee, 19:1 dr | oaepublish.com |
| Quinidine-Derived Squaramide | Organocatalytic Cascade Reaction | Three-component, metal-free | Good yields (73-90%), up to >99% ee | nih.gov |
| Chiral Phosphoric Acid | Intramolecular Aza-Michael Cyclization | "Clip-Cycle" approach | Up to 87% yield, 96:4 er | rsc.org |
Integration with Flow Chemistry and Automation in Synthesis
The future of synthesizing this compound and its derivatives is poised for integration with continuous flow chemistry and automation. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety for handling hazardous intermediates, and simplified scalability. uc.pt
While specific applications to this compound are still emerging, the principles have been successfully applied to the synthesis of various heterocyclic cores. uc.pt A modular flow setup could be envisioned for the multicomponent synthesis of the spiro-indene scaffold, where reactants are introduced at different stages, and intermediates are passed through sequential reactor coils and purification cartridges. This approach would be particularly beneficial for optimizing reaction conditions rapidly and for constructing a library of derivatives in an automated fashion. The combination of flow methodologies with artificial intelligence and robotics presents a frontier for accelerating the discovery and development of new spiro compounds. uc.pt
Development of Chemical Probes and Tools for Mechanistic Studies
A deeper understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for optimizing existing synthetic routes and discovering new reactivity. The development of specialized chemical probes and analytical tools is central to this endeavor.
Mechanistic studies can involve a combination of kinetic analysis, isotopic labeling, and computational modeling. For instance, investigating the intramolecular cyclization of related amino acids to form spiro-lactams has been achieved by monitoring reaction progress via fluorimetric methods and NMR spectroscopy across a range of pH values, revealing the influence of different ionic species on the reaction rate. researchgate.net Such detailed kinetic profiles help to elucidate the roles of catalysts and intermediates. researchgate.net
Furthermore, the synthesis of specifically designed substrates can serve as probes to test proposed catalytic cycles. By systematically modifying reactant structures and observing the impact on reaction outcomes and stereoselectivity, researchers can gain insights into the key transition states, as has been proposed for certain asymmetric cycloadditions. researchgate.net The isolation and characterization of reaction intermediates, where possible, provide direct evidence for proposed pathways.
Q & A
Q. What are the challenges in synthesizing enantiomerically pure forms?
- Methodological Answer : Chiral resolution via HPLC with polysaccharide columns (e.g., Chiralpak IA) separates enantiomers. Asymmetric synthesis employs chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) to induce spirocenter stereochemistry. Enantiomeric excess (ee) is validated by polarimetry or chiral NMR shift reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
